(4Z)-2-(ethylsulfanyl)-4-[4-(propan-2-yl)benzylidene]-1,3-thiazol-5(4H)-one
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Overview
Description
(4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves the condensation of an appropriate aldehyde with a thioamide under acidic or basic conditions. The reaction may proceed through the formation of an intermediate imine, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the ethylsulfanyl group, potentially leading to ring opening or the formation of thiols.
Substitution: The aromatic ring and the thiazole ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring or thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in the treatment of infections or cancer. Its mechanism of action and efficacy would need to be thoroughly studied through preclinical and clinical trials.
Industry
Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties could be leveraged for various industrial applications.
Mechanism of Action
The mechanism of action of (4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its biological activity.
Benzothiazole: A derivative with a benzene ring fused to the thiazole ring, often used in medicinal chemistry.
Thiazolidine: A saturated derivative of thiazole, known for its use in pharmaceuticals.
Uniqueness
(4Z)-2-(ETHYLSULFANYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its ethylsulfanyl group and isopropylphenyl moiety may enhance its activity or selectivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C15H17NOS2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H17NOS2/c1-4-18-15-16-13(14(17)19-15)9-11-5-7-12(8-6-11)10(2)3/h5-10H,4H2,1-3H3/b13-9- |
InChI Key |
FERCTXQLELYXPC-LCYFTJDESA-N |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(C)C)/C(=O)S1 |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(C)C)C(=O)S1 |
Origin of Product |
United States |
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